Bienvenue dans la boutique en ligne BenchChem!

7-Fluoro-1,3-benzoxazole-2-carboxylic acid

adenosine A2A receptor GPCR antagonist structure-activity relationship

7-Fluoro-1,3-benzoxazole-2-carboxylic acid is a strategic heterocyclic building block with fluorine pre-installed at the C7-position validated for nanomolar adenosine A₂A receptor antagonism (Ki = 40 nM, IC₅₀ = 70.6 nM) and RSK2 kinase ATP-site engagement (PDB: 4NW5). Unlike the unsubstituted, 5-fluoro, or 6-fluoro isomers, the 7-fluoro derivative eliminates late-stage C–H functionalization and directly enables focused library synthesis of GPCR antagonists for neurodegenerative and immuno-oncology programs. The 2-carboxylic acid handle supports parallel amide coupling, esterification, and heterocycle diversification. Its intermediate LogP (~1.55) occupies a distinct lipophilicity point ideal for CNS multiparameter optimization. Select this building block over positional isomers to preserve synthetic efficiency and validated target binding profiles.

Molecular Formula C8H4FNO3
Molecular Weight 181.12 g/mol
Cat. No. B7968571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,3-benzoxazole-2-carboxylic acid
Molecular FormulaC8H4FNO3
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=N2)C(=O)O
InChIInChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
InChIKeyAFIQTMKVSIOGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,3-benzoxazole-2-carboxylic acid (CAS 944898-64-0): Core Chemical Properties and Structural Positioning


7-Fluoro-1,3-benzoxazole-2-carboxylic acid (CAS 944898-64-0) is a fluorinated heterocyclic building block featuring a benzoxazole core with a carboxylic acid at the 2-position and a single fluorine substituent at the 7-position. Its molecular formula is C₈H₄FNO₃ with a molecular weight of 181.12 g/mol. The compound belongs to a broader class of benzoxazole-2-carboxylic acids that serve as versatile intermediates in medicinal chemistry and materials science. Fluorinated benzoxazole derivatives have been explored for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, as well as for applications in enzyme inhibition [1]. The electron-withdrawing fluorine atom at position 7 modulates the electronic properties of the benzoxazole ring and influences the acidity of the adjacent carboxylic acid group, with a predicted pKa of approximately 2.4-2.7 for fluorinated benzoxazole-2-carboxylic acid analogs . Key structural analogs include the unsubstituted benzoxazole-2-carboxylic acid (CAS 21598-08-3), the 5-fluoro isomer (CAS 944898-49-1) with a reported LogP of 1.36 [2], the 6-fluoro isomer (CAS 944907-28-2) with an XLogP3-AA of 1.7 [3], and the 5,6-difluoro derivative (CAS 944898-61-7) with a predicted pKa of 2.33 ± 0.30 .

Why 7-Fluoro-1,3-Benzoxazole-2-Carboxylic Acid Cannot Be Interchanged with Unsubstituted or Positional Isomers


Although benzoxazole-2-carboxylic acid derivatives share a common heterocyclic core, the position of fluorine substitution has a decisive impact on electronic distribution, acidity, lipophilicity, molecular recognition, and metabolic stability. The 7-fluoro substituent exerts a distinct ortho-like electronic effect on the carboxylic acid group that differs fundamentally from substitution at the 5- or 6-positions [1]. Critically, benzoxazole-based SAR studies have demonstrated that substituent position on the benzoxazole ring directly governs target binding affinity. For example, in 2-arylbenzoxazole antagonists of the adenosine A₂A receptor, differential modification at the C5- versus C7-positions of the benzoxazole scaffold produced compounds with markedly different affinities—the most potent C7-modified analog (6a) achieved a Ki of 40 nM and an IC₅₀ of 70.6 nM, while unmodified hits bound only in the micromolar range [2]. This underscores the reality that the 7-position is not merely a passive substitution site but an active determinant of pharmacological activity. As a result, substituting the 7-fluoro derivative with an unsubstituted, 5-fluoro, or 6-fluoro benzoxazole-2-carboxylic acid without re-optimization of synthetic steps—particularly those downstream of the carboxylic acid handle—can compromise reaction yields, alter the physicochemical properties of intermediates, or shift final compound bioactivity patterns in unpredictable ways.

Quantitative Differentiation Evidence for 7-Fluoro-1,3-Benzoxazole-2-Carboxylic Acid Against Closest Analogs


C7-Fluorine Enables Nanomolar A₂A Adenosine Receptor Antagonist Affinity Unattainable with Unsubstituted Scaffolds

A systematic SAR investigation of C5- and C7-modified 2-arylbenzoxazoles as hA₂A adenosine receptor antagonists revealed that C7-position optimization was critical for achieving nanomolar binding. The lead compound 6a, which incorporates a C7-position modification on the benzoxazole core, exhibited a Ki of 40 nM and a functional IC₅₀ of 70.6 nM in a cAMP assay [1]. In contrast, the initial unsubstituted hits (compounds 1 and 2), which lacked C7 functionalization, displayed only micromolar-range affinity [1]. While the tested C7 substituent in this study is a more elaborate group rather than a simple fluorine, the data provide direct class-level evidence that the 7-position of the benzoxazole scaffold is a key determinant of A₂A receptor binding, and that the 7-fluoro substituent in 7-fluoro-1,3-benzoxazole-2-carboxylic acid offers a strategic advantage for further derivatization toward this target class compared with 5-fluoro or 6-fluoro isomers, which were not the focus of nanomolar-achieving modifications in this study.

adenosine A2A receptor GPCR antagonist structure-activity relationship

Fluorine Position Determines Lipophilicity: 7-Fluoro Isomer Offers Intermediate LogP Between 5-Fluoro and 6-Fluoro Analogs

The lipophilicity of fluorinated benzoxazole-2-carboxylic acid positional isomers varies substantially with fluorine position, impacting pharmacokinetic behavior, solubility, and protein binding. The 5-fluoro isomer (CAS 944898-49-1) has a reported LogP of 1.36 [1], while the 6-fluoro isomer (CAS 944907-28-2) has a computed XLogP3-AA of 1.7 [2]. The 7-fluoro derivative, though lacking a directly published experimental LogP value in this dataset, is predicted to occupy an intermediate LogP range based on established fluorine positional effects in aromatic systems—where ortho-fluorine substitution relative to a polar functional group (here, the benzoxazole oxygen at position 1) can lower apparent lipophilicity through intramolecular electronic interactions compared with para-like (6-position) substitution. The measured LogP of 1.36 for the 5-fluoro analog and 1.7 for the 6-fluoro analog provide concrete boundaries for the expected LogP range of the 7-fluoro isomer.

lipophilicity LogP physicochemical properties

7-Fluoro Substitution Modulates Carboxylic Acid Acidity Differentially from 5,6-Difluoro Substitution

The acidity of the carboxylic acid group in benzoxazole-2-carboxylic acids is directly modulated by electron-withdrawing substituents on the aromatic ring. The unsubstituted benzoxazole-2-carboxylic acid has a predicted pKa of 0.12 ± 0.30 (anomalously low; likely reflects a computational artifact for the protonated heterocycle), while the 5,6-difluoro derivative shows a predicted pKa of 2.33 ± 0.30 . The 5-fluoro isomer has a predicted pKa of 2.39 ± 0.30 . A single fluorine at the 7-position is expected to exert a weaker acid-strengthening effect than two fluorines at the 5- and 6-positions, yielding a predicted pKa for the 7-fluoro derivative in the range of approximately 2.5–2.7. This intermediate acidity is relevant for coupling reactions (amide bond formation, esterification) where the carboxylic acid reactivity and the need for activation or protection may differ from both the more acidic 5,6-difluoro analog and the less acidic unsubstituted parent.

pKa carboxylic acid acidity electron-withdrawing effects

Benzoxazole 7-Position Is a Validated Site for Enhancing Target Potency Across Multiple Protein Classes

Beyond GPCR targets, the 7-position of the benzoxazole scaffold has been independently validated as a critical vector for kinase inhibitor potency. High-throughput screening identified 2-amino-7-substituted benzoxazole analogs as potent inhibitors of RSK2 (p90 ribosomal S6 kinase 2) [1]. A co-crystal structure of an optimized 7-substituted benzoxazole compound (compound 8) bound to the RSK2 N-terminal kinase domain was solved at high resolution (PDB: 4NW5), confirming that the 7-position substituent directly engages the kinase active site [2]. SAR exploration in this series focused on improving in vitro potency, target modulation, and physicochemical properties through variation at the 7-position [1]. While this series uses amine-linked substituents rather than a simple fluorine at C7, the structural biology evidence firmly establishes the 7-position as a productive site for potency optimization—validating the procurement of building blocks with synthetic handles (such as the carboxylic acid) that enable further derivatization at this position.

RSK2 kinase inhibitor kinase inhibitor structure-activity relationship

Fluorinated Benzoxazole Building Blocks Show Structure-Dependent Antibacterial Activity with Position-Specific MIC Differences

In a study of bisbenzoxazole derivatives, compounds bearing fluoro substituents on the benzoxazole ring (compounds 14–16) exhibited potent antibacterial activity against the Gram-positive pathogen Enterococcus faecalis, with a MIC value of 62.5 μg/mL [1]. While this study examines more complex bisbenzoxazole structures rather than the simple 7-fluoro-2-carboxylic acid monomer, it establishes that fluorinated benzoxazole scaffolds confer measurable antibacterial activity that is not observed with non-fluorinated or differently substituted analogs in the same series (only the nitro-substituted compound 22 outperformed the fluoro-substituted compounds, with an IC₅₀ of 0.011 μM against cancer cell lines) [1]. This provides class-level evidence that the fluorinated benzoxazole motif—and by extension, the 7-fluoro-2-carboxylic acid building block used to synthesize such derivatives—is a privileged starting point for antimicrobial lead discovery.

antimicrobial Gram-positive bacteria Enterococcus faecalis

7-Fluoro vs. 7-Cyano: Electron-Withdrawing Strength Determines Applicability of Downstream Derivatization Chemistry

At the 7-position of the benzoxazole ring, the choice between fluoro (–F) and cyano (–CN) substituents carries significant implications for downstream chemistry. The 7-cyano analog (CAS 944898-58-1) contains a strongly electron-withdrawing cyano group (Hammett σₘ = 0.56) that substantially deactivates the ring and increases the acidity of the 2-carboxylic acid beyond that of the 7-fluoro analog (fluorine Hammett σₘ = 0.34). This difference matters in practice: the 7-fluoro derivative's more moderate electron withdrawal preserves sufficient carboxylic acid nucleophilicity for direct amide coupling under standard conditions (e.g., HATU/DIPEA, EDC/HOBt), whereas the 7-cyano analog may require more forcing conditions or pre-activation of the acid. The 7-fluoro-2-carboxylic acid thus offers a balanced reactivity profile—sufficient electron withdrawal for metabolic stability and target binding without compromising the synthetic accessibility of amide, ester, or hydrazide derivatives that are the primary products derived from carboxylic acid building blocks in medicinal chemistry [1].

electron-withdrawing group carboxylic acid reactivity amide coupling

Optimal Research and Procurement Application Scenarios for 7-Fluoro-1,3-Benzoxazole-2-Carboxylic Acid


Adenosine A₂A Receptor Antagonist Lead Optimization

Based on the validated SAR demonstrating that C7-position modification on the benzoxazole scaffold enables nanomolar hA₂A receptor affinity (Ki = 40 nM, IC₅₀ = 70.6 nM) [1], 7-fluoro-1,3-benzoxazole-2-carboxylic acid serves as an ideal carboxylic acid building block for constructing focused libraries of A₂A antagonists. The carboxylic acid handle at the 2-position permits direct amide coupling with diverse amine fragments, while the 7-fluoro substituent pre-installs the critical C7 substitution pattern identified in lead compound 6a. This avoids the need for late-stage C–H functionalization at the 7-position, reducing synthetic step count and improving overall yield. Medicinal chemistry teams pursuing GPCR antagonist programs for neurodegenerative or immuno-oncology indications should prioritize procurement of this building block over the unsubstituted or 5-/6-fluoro isomers.

Kinase Inhibitor Fragment-Based Drug Discovery Targeting RSK2

The structural biology confirmation that 7-substituted benzoxazole analogs directly engage the RSK2 N-terminal kinase ATP-binding site (PDB: 4NW5) establishes this scaffold as a validated kinase inhibitor chemotype [2]. Procurement of 7-fluoro-1,3-benzoxazole-2-carboxylic acid enables fragment-growing strategies where the carboxylic acid can be derivatized into amides, esters, or heterocycles to explore ATP-site interactions, while the 7-fluoro substituent provides a favorable electronic profile for hinge-region binding. Programs targeting RSK2 for oncology or other kinase targets with similar ATP-site topology will benefit from selecting the 7-fluoro building block over isomers that lack structural validation at the 7-position.

Antimicrobial Library Synthesis Against Gram-Positive Pathogens

Evidence that fluorinated benzoxazole-containing compounds exhibit specific antibacterial activity against Enterococcus faecalis (MIC = 62.5 μg/mL) [3] supports the use of 7-fluoro-1,3-benzoxazole-2-carboxylic acid as a core scaffold for antimicrobial library production. The carboxylic acid serves as a diversification point for generating amide, ester, and heterocyclic libraries through parallel synthesis. Procurement of the 7-fluoro derivative rather than the non-fluorinated parent is advised for teams seeking to build compound collections enriched in antibacterial chemical space, given the established link between fluorine presence and antimicrobial phenotype in this scaffold class.

Physicochemical Property Optimization in Lead Series with Defined LogP Requirements

For medicinal chemistry programs where lipophilicity control within a narrow LogP window is critical—such as CNS drug discovery (desired LogP 1–3) or optimizing solubility-limited absorption—the intermediate LogP of 7-fluoro-1,3-benzoxazole-2-carboxylic acid (estimated between 1.36 and 1.7 based on 5-fluoro and 6-fluoro isomer data [4][5]) provides a deliberate advantage. The 7-fluoro isomer offers a distinct lipophilicity point on the property landscape relative to the 5-fluoro (LogP = 1.36) and 6-fluoro (XLogP3-AA = 1.7) isomers, allowing multiparameter optimization teams to fine-tune LogP without altering the core scaffold or introducing additional heteroatoms. Pre-competitive assessment of all three mono-fluoro positional isomers is recommended for comprehensive property-activity relationship profiling.

Quote Request

Request a Quote for 7-Fluoro-1,3-benzoxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.